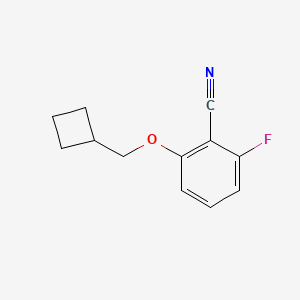
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with a cyclobutylmethoxy group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitrile.
Formation of Cyclobutylmethanol: Cyclobutylmethanol is prepared from cyclobutyl bromide through a nucleophilic substitution reaction using sodium methoxide.
Etherification: The cyclobutylmethanol is then reacted with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyclobutylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Cyclobutyl ketones or carboxylic acids.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, aiding in the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile depends on its specific application:
Medicinal Chemistry: It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: Its electronic properties can influence the behavior of materials in electronic devices.
Biological Studies: It can bind to specific proteins or nucleic acids, affecting their function and providing insights into biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclobutylmethoxy)-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position.
2-(Cyclopropylmethoxy)-6-fluorobenzonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclobutylmethoxy)-6-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile is unique due to the specific positioning of the fluorine atom and the cyclobutylmethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-2-6-12(10(11)7-14)15-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMJZDMYYSVQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C(=CC=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














